molecular formula C10H10N2O2 B11047473 1,2-Dimethyl-4-nitroindole

1,2-Dimethyl-4-nitroindole

Cat. No.: B11047473
M. Wt: 190.20 g/mol
InChI Key: GBSKZFCYJKXRTO-UHFFFAOYSA-N
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Description

1,2-Dimethyl-4-nitroindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activity and are used in various applications, including pharmaceuticals and agrochemicals. The presence of a nitro group at the 4-position and methyl groups at the 1 and 2 positions makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-4-nitroindole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine derivatives react with ketones under acidic conditions to form indoles. For this compound, specific starting materials and conditions are required to introduce the nitro and methyl groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-4-nitroindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Dimethyl-4-nitroindole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-4-nitroindole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-4-nitroindole is unique due to the presence of both methyl groups and the nitro group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications and research studies .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,2-dimethyl-4-nitroindole

InChI

InChI=1S/C10H10N2O2/c1-7-6-8-9(11(7)2)4-3-5-10(8)12(13)14/h3-6H,1-2H3

InChI Key

GBSKZFCYJKXRTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C)C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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